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Compound of Interest

N-(4-Bromobenzyl)-N-
Compound Name: _
ethylethanamine

Cat. No.: B1625017

Introduction

N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine featuring a brominated aromatic
moiety. This structure is of interest in synthetic and medicinal chemistry, serving as a versatile
intermediate. The presence of both a nucleophilic amine center and a reactive bromobenzyl
group allows for a wide range of chemical transformations, including nucleophilic substitution
and metal-catalyzed cross-coupling reactions.[1] Accurate structural elucidation and purity
assessment are critical for its application in research and development. This guide provides an
in-depth analysis of N-(4-Bromobenzyl)-N-ethylethanamine using three core analytical
techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For N-(4-Bromobenzyl)-N-ethylethanamine, both 'H and 3C NMR
provide unambiguous evidence for its structure.

'H NMR Spectral Data

The H NMR spectrum provides information about the chemical environment, connectivity, and
number of different types of protons in the molecule. The expected signals for N-(4-
Bromobenzyl)-N-ethylethanamine are summarized below.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.45 Doublet 2H Ar-H (ortho to Br)
~7.21 Doublet 2H Ar-H (ortho to CH2)
~3.52 Singlet 2H Ar-CHz-N
~251 Quartet 4H N-CH2-CHs
~1.03 Triplet 6H N-CH2-CHs

3C NMR Spectral Data

The 13C NMR spectrum indicates the number of non-equivalent carbon environments. The

molecule's asymmetry results in distinct signals for each carbon atom.

Chemical Shift (6, ppm)

Assignment

~138.0 Ar-C (quaternary, attached to CHz)
~131.5 Ar-C (ortho to Br)

~130.8 Ar-C (ortho to CH2)

~121.0 Ar-C (quaternary, attached to Br)
~575 Ar-CHz-N

~47.6 N-CHz-CHs

~11.8 N-CH2-CHs

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

o Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7

mL of a deuterated solvent (e.g., Chloroform-d, CDCIs). Tetramethylsilane (TMS) is added as

an internal standard (0 ppm).
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 Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, typically
operating at a frequency of 400 MHz or higher for protons.

e 1H NMR Acquisition: Standard acquisition parameters include a spectral width of 0-12 ppm, a
30-45 degree pulse angle, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: A wider spectral width (0-220 ppm) is used. Proton decoupling is
applied to simplify the spectrum to single lines for each carbon. A longer relaxation delay and
a greater number of scans are typically required due to the lower natural abundance of the
13C isotope.

e 2D NMR (Optional): To confirm assignments, 2D NMR experiments such as COSY (*H-tH
correlation) and HSQC (*H-13C one-bond correlation) can be performed.[1]

Spectral Analysis

Synthesis & Purification m
Synthesis of Purification Sample Preparation
N-(4-Bromobenzyl)-N-ethylethanamine (e.g., Chromatography) (in CDCI3)
NMR Analysis
(1H’ 13C)

Click to download full resolution via product page

Overall workflow for synthesis and spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the
absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

IR Spectral Data

The key vibrational frequencies in the IR spectrum of N-(4-Bromobenzyl)-N-ethylethanamine
confirm the presence of its constituent functional groups.
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Wavenumber (cm~—?) Vibration Type Functional Group
3100-3000 C-H Stretch Aromatic

2975-2850 C-H Stretch Aliphatic (CH2, CHs)
~1595, ~1485 C=C Stretch Aromatic Ring
1250-1020 C-N Stretch Tertiary Amine

~1070, ~1010 C-H in-plane bend Aromatic p-substitution
~810 C-H out-of-plane bend Aromatic p-substitution
600-500 C-Br Stretch Aryl Halide

Experimental Protocol: IR Spectroscopy

o Sample Preparation: A small amount of the neat liquid sample is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
Alternatively, for solid samples, a KBr pellet is prepared by grinding the sample with KBr
powder and pressing it into a disc.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the
spectrum.

» Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is
first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm~1. The
final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, serving as a molecular fingerprint.[1]

MS Spectral Data

A key feature of the mass spectrum of N-(4-Bromobenzyl)-N-ethylethanamine is the
presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic
abundance of bromine (7°Br and 8Br are ~50.7% and ~49.3%, respectively).[1]
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. ] Proposed Fragment
m/z (mass-to-charge ratio) lon Species
Structure

[C11H177°/31BrN]* (Protonated

244 | 242 [M+H]*

Molecular lon)

) [C11H1679/31BrN]*" (Molecular

243 [ 241 [M]*

lon)

[C7He7°/81Br]* (4-Bromobenzyl
172 /170 [M - N(CHz2CHs)2]* _

cation)

[CoH117°/31BrN]* (a-cleavage
214 /212 [M - CH2CHs]*

product)

[CH2=N(CH2CHs3)2]* (Iminium
72 [CaH1oN]*

ion from a-cleavage)

Fragmentation Pathways

The fragmentation is dominated by cleavages at bonds adjacent to the nitrogen atom and the

aromatic ring.[1]

» Benzylic Cleavage: The most favorable fragmentation involves the cleavage of the C-N bond
to lose the diethylamino group, forming a highly stable 4-bromobenzyl cation (m/z 170/172).

[1]

o Alpha-Cleavage: Another significant pathway is the loss of an ethyl radical from the
diethylamino group, resulting in a stable iminium ion (m/z 214/212).[1]
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Primary fragmentation pathways in mass spectrometry.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: The sample, dissolved in a suitable volatile solvent like methanol or
acetonitrile, is introduced into the ion source, typically using direct infusion or after
separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

« lonization: Electrospray lonization (ESI) or Electron Impact (EI) are common ionization
techniques. ESI is a soft technique that often yields the protonated molecular ion [M+H]*,
while El is a higher-energy method that results in more extensive fragmentation.

e Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

e High-Resolution MS (HRMS): For unambiguous molecular formula determination, HRMS can
be used to measure the exact mass to several decimal places.[1] The calculated exact mass
for [C11H177°BrN+H]* is 242.0644 m/z.[1]
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N-(4-Bromobenzyl)-N-ethylethanamine
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1H: 7.2-7.5 ppm (d)
13C: 121-138 ppm
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13C: ~57.5 ppm 13C: ~47.6 ppm 13C: ~11.8 ppm MS: M+, M+2 pattern
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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